LY CH, Ammonium salt
Description
Properties
CAS No. |
188904-20-3 |
|---|---|
Molecular Formula |
C13H17N7O9S2 |
Molecular Weight |
479.45 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Ly Ch, Ammonium Salt
Classical Approaches to Ammonium (B1175870) Salt Synthesis
Traditional methods for synthesizing ammonium salts are well-established, reliable, and widely used due to their simplicity and the availability of starting materials.
Direct alkylation of ammonia (B1221849) or amines with alkyl halides is a primary method for forming ammonium salts. This process, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the alkyl halide. jove.com The reaction typically proceeds through successive SN2 steps.
For example, ammonia reacts with an alkyl halide to produce a primary ammonium salt. This salt can be deprotonated to the primary amine, which is more nucleophilic than ammonia and can react further with the alkyl halide. This process can continue, leading to a mixture of primary, secondary, and tertiary amines, and ultimately, a quaternary ammonium salt. jove.com This series of reactions is often referred to as exhaustive alkylation. jove.com To selectively synthesize a primary amine, a large excess of ammonia is typically used. jove.com Conversely, to favor the formation of a quaternary ammonium salt, an excess of the alkylating agent is used. nih.govresearchgate.net
Recent studies have explored the alkylation of quaternary ammonium salts themselves, leading to an alkylation-elimination reaction sequence to form products like chalcones. juniperpublishers.com
Table 1: Examples of Alkylation for Ammonium Salt Synthesis
| Amine Source | Alkylating Agent | Product Type | Reference |
|---|---|---|---|
| Ammonia | Methyl Iodide | Monoalkylammonium Salt | jove.com |
| Primary Amine | Alkyl Halide | Dialkylammonium Salt | jove.com |
| Tertiary Amine | Benzyl (B1604629) Chloride | Quaternary Ammonium Salt | juniperpublishers.com |
| Ammonia | Alkyl Halide | Mixture of Amines & Quaternary Salt | jove.com |
The most straightforward route to ammonium salt formation is the direct neutralization reaction between a base (ammonia or an amine) and an acid. sparkl.me This exothermic reaction produces a salt and, typically, water. sparkl.melumenlearning.com
The general reaction is: Base + Acid → Salt + Water sparkl.me
For example, the reaction of ammonia (a weak base) with hydrochloric acid (a strong acid) yields ammonium chloride (NH₄Cl), an acid salt. libretexts.orgquora.comwikipedia.org NH₃ + HCl → NH₄Cl wikipedia.org
Similarly, reacting a weak base with a strong acid results in a salt containing the conjugate acid of the weak base. lumenlearning.com The pH of the resulting solution depends on the relative strengths of the acid and base. A salt formed from a strong acid and a weak base will produce a mildly acidic solution due to the hydrolysis of the conjugate acid. lumenlearning.comquora.com Studies have shown that amines can be rapidly neutralized by acids like sulfuric acid at the air-particle interface, a process relevant in atmospheric chemistry. gdut.edu.cn
Alkylation Reactions Leading to Ammonium Salt Formation
Modern Synthetic Strategies for LY CH, Ammonium Salt
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility.
Catalysis offers powerful routes to complex and chiral ammonium salts, which are valuable as catalysts themselves, particularly in asymmetric synthesis. alfachemic.comacs.orgmdpi.com
Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are widely used as phase-transfer catalysts. alfachemic.commdpi.com They facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic) by transporting one reactant, typically an anion, into the other phase. This has been applied to asymmetric alkylation, aldol (B89426) reactions, and conjugate additions. alfachemic.comacs.orgacs.org
Palladium-Catalyzed Reactions: Palladium catalysts have enabled novel transformations involving ammonium salts. For instance, a palladium-catalyzed hydroaminocarbonylation of alkynes using ammonium chloride as the amine source allows for the highly regioselective synthesis of α,β-unsaturated primary amides. nih.gov Another innovative method involves the palladium-catalyzed aromatic substitution of benzylic ammonium salts with amines, proceeding through C–N bond cleavage to form sterically hindered aromatic amines. acs.orgacs.org
Photoredox Catalysis: This emerging field uses light-absorbing catalysts to enable new reaction pathways. A photoredox-catalyzed alkylation of β-brominated alkenylammonium salts has been developed, proceeding through a highly reactive β-ammoniovinyl radical to synthesize previously inaccessible β-alkylated alkenylammonium salts. thieme-connect.com
Green chemistry principles aim to make chemical processes more environmentally friendly. In the context of ammonium salt synthesis, this often involves using safer solvents, reducing waste, and employing recyclable catalysts.
A notable green method involves the N-alkylation of ammonium salts using alkyl halides in water, eliminating the need for organic solvents and catalysts. samipubco.comsamipubco.com This process, using reagents like ammonium acetate (B1210297) in the presence of potassium hydroxide (B78521) and t-Butyl alcohol, can produce various tertiary amines in high yields. samipubco.comsamipubco.com Other approaches utilize ammonium salts as catalysts in green ethereal solvents for reactions like acetalization, offering a more sustainable alternative to traditional acid catalysts. mdpi.com The development of solvent-free mechanochemical methods and the use of quaternary ammonium salts as non-toxic, solid alternatives to hazardous alkylating agents also represent significant green advancements. nih.govresearchgate.netpurdue.edu
Table 2: Comparison of Green Synthesis Approaches
| Method | Solvent | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| N-Alkylation | Water | None | Eco-friendly, catalyst-free | samipubco.com, samipubco.com |
| Acetalization | Cyclopentyl methyl ether (CPME) | Ammonium Salts | Use of green solvent, recyclable catalyst | mdpi.com |
| Borane-Amine Synthesis | Ethyl Acetate | Water/CO₂ | Replacement of hazardous THF | purdue.edu |
Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of reaction (regiochemistry) is crucial for synthesizing advanced molecules, such as pharmaceuticals.
Regioselectivity: Palladium-catalyzed reactions have shown exceptional regioselectivity in the functionalization of ammonium salts. For example, the aromatic substitution of benzylic ammonium salts occurs with extremely high regioselectivity, allowing for the precise modification of aromatic rings. acs.orgacs.org
Stereoselectivity: The synthesis of chiral ammonium salts is of paramount importance for their use as asymmetric catalysts. mdpi.comgoogle.comresearchgate.net Chiral bifunctional quaternary ammonium salts have been developed to catalyze highly stereoselective reactions, such as the conjugate addition of oxindoles to produce derivatives with a chiral quaternary carbon center and a specific (Z)-olefin geometry. acs.orgacs.org Similarly, Cinchona-derived quaternary ammonium salts act as effective organocatalysts for the stereoselective reduction of imines, a key step in the synthesis of advanced pharmaceutical precursors. researchgate.net The nitroaldol reaction, catalyzed by a rigid chiral quaternary ammonium salt, has been used for the highly stereoselective synthesis of the HIV protease inhibitor Amprenavir. nih.gov
Green Chemistry Approaches in Ammonium Salt Preparation
Mechanistic Investigations of this compound Formation
The synthesis of quaternary ammonium salts, such as this compound, is a cornerstone of organic chemistry, with the products serving as crucial intermediates and final products in various applications. ulisboa.pt Understanding the underlying reaction mechanisms is paramount for optimizing synthetic protocols, enhancing yields, and controlling product purity. Mechanistic investigations delve into the step-by-step sequence of elementary reactions, identifying transient species like intermediates and transition states to build a comprehensive picture of the chemical transformation. lumenlearning.com
Elucidation of Reaction Intermediates
Reaction intermediates are short-lived, high-energy molecules that exist transiently during the conversion of reactants to products. lumenlearning.com Their identification, often accomplished through spectroscopic methods or chemical trapping, is crucial for confirming a proposed reaction pathway. lumenlearning.com In the synthesis of quaternary ammonium salts, several types of intermediates have been identified depending on the specific synthetic route.
One of the most common methods for synthesizing quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In the final step to form the quaternary salt, the key intermediate is a single, high-energy transition state where the new carbon-nitrogen bond is partially formed and the carbon-halogen bond is partially broken. pearson.com
When synthesizing quaternary ammonium salts starting from primary or secondary amines, the reaction proceeds through a series of sequential alkylation and deprotonation steps. mnstate.edu Each alkylation step forms an ammonium salt intermediate. For instance, the reaction of a primary amine with an alkyl halide first produces a secondary ammonium salt. This salt is then deprotonated by a base (which can be another molecule of the amine) to yield a neutral secondary amine. chemguide.co.uklumenlearning.com This secondary amine can then undergo further alkylation, forming a tertiary ammonium salt intermediate, which in turn leads to the final quaternary product. chemguide.co.uksavemyexams.com
Alternative synthetic pathways also involve distinct intermediates. In reductive amination processes, a carbonyl compound reacts with an amine to form an imine (a compound with a carbon-nitrogen double bond) as a key intermediate. This imine is then reduced in situ to form the final amine product. rsc.org In other specific syntheses, such as the reaction between ammonium and nitrite (B80452) ions, intermediates like dinitrogen trioxide (N₂O₃) and nitrosamine (B1359907) (H₂NNO) have been proposed based on kinetic data. researchgate.net
Table 1: Common Intermediates in Ammonium Salt Synthetic Pathways This table is interactive. You can sort and filter the data.
| Synthetic Pathway | Reactants | Key Intermediate(s) | Mechanism Type |
|---|---|---|---|
| Menshutkin Reaction | Tertiary Amine + Alkyl Halide | SN2 Transition State | SN2 |
| Exhaustive Alkylation | Primary/Secondary Amine + Alkyl Halide | Secondary/Tertiary Ammonium Salts, Amines | SN2, Acid-Base |
| Reductive Amination | Carbonyl Compound + Amine + Reducing Agent | Imine | Addition-Elimination, Reduction |
| From Ammonia & Acid | Ammonia + Acid (e.g., HCl) | Ammonium ion (NH₄⁺) | Acid-Base |
Kinetic Studies of this compound Synthetic Pathways
Kinetic studies measure reaction rates and how they are influenced by various factors such as reactant concentrations, temperature, and the solvent environment. This data provides quantitative insight into the reaction mechanism and helps in optimizing reaction conditions. researchgate.net
Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents stabilize the charged, polar transition state more effectively than nonpolar solvents, lowering the activation energy and accelerating the reaction. pearson.com
Leaving Group Ability: The reaction rate is sensitive to the nature of the halide leaving group in the alkyl halide. The order of reactivity is typically I⁻ > Br⁻ > Cl⁻, meaning alkyl iodides are the most reactive alkylating agents. wikipedia.org
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing more thermal energy to overcome the activation energy barrier. researchgate.netmdpi.com
Kinetic studies on the degradation of N,N,N-trimethylanilinium salts, a type of quaternary ammonium salt, revealed a thermal degradation process consistent with an SN2 pathway, yielding the parent aniline (B41778) and methyl iodide. nih.gov The stability and degradation rate were influenced by the halide counterion and solvent effects. nih.gov
In the reaction between ammonium (NH₄⁺) and nitrite (NO₂⁻) ions in aqueous solution, kinetic studies showed the reaction rate is first-order with respect to the total ammonium concentration and second-order with respect to the total nitrite concentration. researchgate.net The reaction is also highly dependent on pH, with the rate increasing significantly as the pH decreases. researchgate.net This is attributed to the change in concentration of the true reactants, ammonia (NH₃) and nitrogen trioxide (N₂O₃), which are formed under acidic conditions. researchgate.net
Table 2: Summary of Kinetic Findings for Ammonium Salt Synthesis This table is interactive. You can sort and filter the data.
| Reaction/System | Key Findings | Influencing Factors | Rate Order | Activation Energy (Ea) |
|---|---|---|---|---|
| Menshutkin Reaction (general) | Rate increases in polar solvents. | Solvent polarity, Leaving group (I > Br > Cl), Steric hindrance, Temperature | First-order in amine, First-order in alkyl halide | Varies |
| Polymerization of Acryloyloxyethyl Trimethyl Ammonium Chloride | Rate increases with temperature and reactant concentrations. | Temperature, Monomer concentration, Initiator concentration | 1.69 in Monomer, 0.53 in Initiator | 85.25 kJ·mol⁻¹ researchgate.net |
| Reaction of NH₄⁺ and NO₂⁻ | Rate is strongly catalyzed by acid (increases as pH decreases). | pH, Temperature, Reactant concentrations | First-order in ammonium, Second-order in nitrite | Not specified |
Chemical Reactivity and Transformation Mechanisms of Ly Ch, Ammonium Salt
Acid-Base Properties and Proton Transfer Dynamics of Ammonium (B1175870) Salts
The ammonium ion ([NH₄]⁺) and its substituted derivatives are typically weak acids that can donate a proton to a base, establishing an equilibrium with the corresponding neutral amine. wikipedia.orglibretexts.org The position of this equilibrium is fundamental to understanding the behavior of ammonium salts in various chemical environments.
The general equilibrium for a substituted ammonium salt is: [R₄N]⁺ + B⁻ ⇌ R₃N + HB
The acidity of the ammonium ion is commonly expressed by the pKa of the conjugate acid. Most simple alkylammonium ions have pKa values in the range of 9.5 to 11.0. libretexts.orgmsu.edu
The solvent plays a crucial role in the acid-base behavior of ammonium salts by influencing solubility and solvating the ions involved in the equilibrium. researchgate.netpsu.edu The choice of solvent can significantly alter the equilibrium position and the reactivity of the salt.
Water: In aqueous solutions, water can act as a base, accepting a proton from the ammonium ion to form a hydronium ion (H₃O⁺) and the free amine. wikipedia.org The extent of this reaction depends on the pH of the solution. wikipedia.org Solutions of ammonium salts derived from strong acids and weak bases (like ammonium chloride) are acidic. scribd.combrainly.in The solvation of the resulting ions through hydrogen bonding is a significant stabilizing factor. pharmaguideline.com
Alcohols: Solvents like ethanol (B145695) are also used. Studies on the solubility of ammonium nitrate (B79036) and potassium nitrate in mixed ethanol-water systems show that as the ethanol content increases, the solubility of the ammonium salts decreases. mdpi.com This change in solubility directly impacts the solid-liquid phase equilibrium.
Aprotic Solvents: In aprotic solvents like acetone (B3395972) or chloroform, the aggregation of ammonium salts can be observed. NMR studies have shown that chiral ammonium salts can exist as monomers and hydrogen-bonded dimers, with the equilibrium depending on the solvent and the counter-anion. psu.edu For instance, the degree of aggregation for an ammonium salt was found to be lower with a chloride anion compared to a picrate (B76445) anion in acetone-d6. psu.edu In more polar aprotic solvents like DMSO, these aggregation effects are less pronounced. psu.edu Research on the extraction of metal ions using specific extractants in the presence of ammonium salts has been studied in various diluents, highlighting the complexity of these equilibria. jst.go.jp
Table 1: Solubility of Ammonium Nitrate (AN) in Water-Ethanol Mixed Solvents at 298.15 K This table is illustrative and based on trends described in the literature. mdpi.com
| Mass Fraction of Ethanol in Solvent | Solubility of AN ( g/100g solvent) |
|---|---|
| 0.1 | ~190 |
| 0.3 | ~120 |
| 0.5 | ~70 |
The nature of the substituents attached to the nitrogen atom profoundly influences the acidity of the ammonium salt (and the basicity of the parent amine). pharmaguideline.comlibretexts.org
Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom. pharmaguideline.comlibretexts.org This destabilizes the positive charge on the ammonium ion, making it a weaker acid (meaning the conjugate amine is a stronger base). Consequently, primary, secondary, and tertiary alkylamines are generally more basic than ammonia (B1221849). libretexts.org Conversely, electron-withdrawing groups (like nitro groups or phenyl groups) decrease the electron density on the nitrogen, stabilizing the positive charge and making the ammonium ion more acidic (the conjugate amine is a weaker base). libretexts.orgpharmaguideline.com
Steric Effects: While alkyl groups are electron-donating, increasing their steric bulk can affect the solvation of the ammonium ion. pharmaguideline.comlibretexts.org In aqueous solutions, the ammonium ions of primary and secondary amines are better solvated through hydrogen bonding compared to the more sterically hindered ammonium ions of tertiary amines. pharmaguideline.com This enhanced solvation stabilizes the primary and secondary ammonium ions, making them slightly more acidic than might be predicted by inductive effects alone.
Hybridization: The hybridization of the nitrogen atom also plays a role. In aromatic heterocyclic amines like pyridine (B92270), the nitrogen is sp² hybridized. The lone pair of electrons resides in an sp² orbital, which has more s-character than an sp³ orbital, holding the electrons closer to the nucleus. This makes the lone pair less available for protonation, rendering pyridine a weaker base than typical alkylamines. libretexts.orgmsu.edu
Table 2: pKa Values for the Conjugate Acids of Various Amines This table demonstrates the influence of substituents on basicity. libretexts.orgmsu.edulibretexts.org
| Amine | Structure | Conjugate Acid | pKa |
|---|---|---|---|
| Ammonia | NH₃ | [NH₄]⁺ | 9.25 |
| Methylamine | CH₃NH₂ | [CH₃NH₃]⁺ | 10.66 |
| Dimethylamine | (CH₃)₂NH | [(CH₃)₂NH₂]⁺ | 10.73 |
| Trimethylamine (B31210) | (CH₃)₃N | [(CH₃)₃NH]⁺ | 9.81 |
| Aniline (B41778) | C₆H₅NH₂ | [C₆H₅NH₃]⁺ | 4.63 |
Equilibrium Studies in Various Solvents
Nucleophilic Reactivity and Substitution Reactions Involving LY CH, Ammonium Salt
The nitrogen center in a quaternary ammonium salt ([R₄N]⁺) lacks a lone pair of electrons and is surrounded by four alkyl or aryl groups, making it non-nucleophilic. fiveable.me However, these salts participate in substitution reactions in other ways, and their formation is a key example of nucleophilic substitution.
Direct SN2 displacement on the central nitrogen atom of a stable quaternary ammonium salt is not a typical reaction pathway. The tertiary amine that would be formed is a poor leaving group. libretexts.org However, ammonium salts can be involved in substitution reactions:
As Leaving Groups in Allylic Systems: Allylic ammonium salts can undergo Sₙ2' substitution reactions, where a nucleophile attacks the double bond, leading to the displacement of the tertiary amine leaving group and a shift of the double bond. nih.gov
SN2 Reactions on Substituents: While the nitrogen itself is not attacked, the alkyl groups attached to it can be susceptible to nucleophilic attack if a good leaving group is present elsewhere on the substituent.
Phase Transfer Catalysis: Quaternary ammonium salts with large organic groups are used as phase transfer catalysts. They can transport a nucleophilic anion from an aqueous phase into an organic phase, where it can then react with an organic substrate via an Sₙ2 mechanism.
The formation of ammonium salts via the alkylation of amines is a classic example of a nucleophilic substitution reaction. jove.comallrounder.ai This process, known as quaternization when it proceeds to the quaternary salt, typically follows an Sₙ2 mechanism. nih.govpearson.com
The reaction begins with a primary, secondary, or tertiary amine acting as a nucleophile, attacking an alkyl halide. msu.edu The lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. pearson.comlibretexts.org
General Reaction: R₃N + R'-X → [R₃NR']⁺X⁻
This reaction can be problematic for synthesizing specific amines because the product amine is also nucleophilic and can react further with the alkyl halide, often leading to a mixture of primary, secondary, tertiary amines, and the quaternary ammonium salt. msu.edujove.comallrounder.ai This process is sometimes called exhaustive alkylation. jove.com
The Menshutkin reaction specifically refers to the conversion of a tertiary amine to a quaternary ammonium salt by reacting it with an alkyl halide. wikipedia.orgunacademy.com The rate of this reaction is influenced by the solvent and the nature of the alkyl halide, with alkyl iodides being the most reactive. wikipedia.org Polar solvents are typically used as they stabilize the charged transition state. nih.gov
To achieve good yields of the quaternary ammonium salt, an excess of the alkylating agent is often used. dtic.milmasterorganicchemistry.com
Table 3: Common Quaternizing Agents A list of reagents used to form quaternary ammonium salts. google.com
| Reagent Class | Examples |
|---|---|
| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl (B1604629) chloride |
| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate |
| Trialkyl Phosphates | Triethyl phosphate |
| Halo Esters | Methyl chloroacetate |
SN2-Type Displacements on Ammonium Centers
Elimination Reactions of Ammonium Salts
Quaternary ammonium salts that have at least one beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen) can undergo an elimination reaction when heated with a strong base, a process known as the Hofmann elimination . libretexts.orglibretexts.orglibretexts.org This reaction produces an alkene, a tertiary amine, and water. byjus.com
The reaction typically proceeds via an E2 (bimolecular elimination) mechanism. masterorganicchemistry.comquora.com The counter-ion of the ammonium salt, usually a halide, is often replaced by a hydroxide (B78521) ion by treating the salt with silver oxide (Ag₂O) and water. libretexts.orglibretexts.orgbyjus.com The resulting quaternary ammonium hydroxide is then heated (100-200 °C) to induce elimination. libretexts.orglibretexts.org
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major alkene product is the least substituted (and often least stable) alkene. masterorganicchemistry.combyjus.comtcichemicals.com This is in contrast to the Zaitsev rule, which typically governs elimination reactions of alkyl halides and leads to the most substituted alkene. The preference for the Hofmann product is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered beta-hydrogen. libretexts.orgbyjus.com
Example of Hofmann Elimination:
Exhaustive Methylation: An amine is treated with excess methyl iodide to form the quaternary ammonium iodide salt. masterorganicchemistry.combyjus.com
Anion Exchange: The iodide salt is treated with silver oxide and water to form the quaternary ammonium hydroxide. libretexts.orgbyjus.com
Elimination: The mixture is heated, causing the hydroxide ion to act as a base, abstracting a beta-hydrogen and leading to the formation of the alkene and the expulsion of the tertiary amine leaving group. libretexts.orgbyjus.com
If the nitrogen atom is part of a ring, multiple rounds of Hofmann elimination may be required to completely remove the nitrogen from the molecule. libretexts.orglibretexts.org
Hofmann Elimination Pathways and Mechanistic Considerations
The Hofmann elimination is a cornerstone reaction for quaternary ammonium salts, providing a method to convert amines into alkenes. numberanalytics.comorgoreview.com The process involves several distinct steps:
Exhaustive Methylation: An amine is treated with an excess of a methylating agent, typically methyl iodide, to form a quaternary ammonium salt. numberanalytics.com This step is crucial as it converts the poor leaving group (amide) into a good, neutral leaving group (a trialkylamine). orgoreview.comlibretexts.org
Counterion Exchange: The resulting quaternary ammonium iodide is often treated with a base like silver oxide (Ag₂O) in water. This exchanges the iodide anion for a hydroxide anion, forming a quaternary ammonium hydroxide. numberanalytics.comucalgary.ca Ion exchange resins can also be used for this purpose. numberanalytics.com
Elimination: Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). libretexts.orgucalgary.ca This initiates an E2 (bimolecular elimination) reaction, leading to the formation of an alkene, a tertiary amine, and water. ucalgary.camasterorganicchemistry.com
A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." Unlike many other elimination reactions that follow the Zaitsev rule to produce the most substituted (and generally more stable) alkene, the Hofmann elimination preferentially forms the least substituted alkene. orgoreview.commasterorganicchemistry.com
Mechanistic Rationale for Hofmann's Rule:
The preference for the least substituted alkene is primarily attributed to steric factors. The leaving group, a bulky trialkylamine, sterically hinders the approach of the base to the more substituted β-carbons. orgoreview.comlibretexts.org Consequently, the base abstracts a proton from the most sterically accessible, least hindered β-carbon, leading to the "Hofmann product." libretexts.org The E2 mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group, and this conformation is more readily achieved at the less sterically crowded position. orgoreview.commasterorganicchemistry.com
Table 1: Factors Influencing Hofmann Elimination
| Factor | Influence on Reaction |
|---|---|
| Base Strength | A stronger base, like hydroxide, increases the rate of the deprotonation step. numberanalytics.com |
| Leaving Group | The bulky trialkylamine group is an effective, neutral leaving group. numberanalytics.comorgoreview.com Its size dictates the regioselectivity. libretexts.org |
| Steric Hindrance | Increased steric bulk around the β-hydrogens favors the formation of the least substituted alkene (Hofmann product). masterorganicchemistry.comlibretexts.org |
| Temperature | Elevated temperatures are required to overcome the activation energy for the elimination step. numberanalytics.com |
Alternative Elimination Routes for this compound Derivatives
While the Hofmann elimination is the classic pathway, other elimination reactions can occur with amine derivatives, sometimes offering different selectivities or proceeding under milder conditions. One notable alternative is the Cope Elimination .
The Cope elimination involves the oxidation of a tertiary amine to an N-oxide intermediate. Upon heating, this N-oxide undergoes an intramolecular, syn-elimination to yield an alkene and a hydroxylamine. masterorganicchemistry.com
Key Differences from Hofmann Elimination:
Mechanism: The Cope elimination proceeds via a concerted, five-membered cyclic transition state, resulting in syn-elimination. This is in contrast to the anti-elimination typical of the E2 mechanism in the Hofmann pathway. masterorganicchemistry.com
Reaction Conditions: The Cope elimination can often be carried out at lower temperatures than the Hofmann elimination. masterorganicchemistry.com
Leaving Group: The leaving group is an N,N-disubstituted hydroxylamine, which is formed as part of the intramolecular process. masterorganicchemistry.com
In certain synthetic contexts, the Cope elimination can be advantageous, particularly where the Hofmann conditions might lead to undesired side reactions or rearrangements. masterorganicchemistry.com
Degradation Pathways and Stability of this compound Derivatives
The stability of quaternary ammonium salts is not infinite; they are susceptible to degradation through various pathways, particularly under thermal stress or specific environmental conditions.
Thermal Degradation Mechanisms
The thermal decomposition of quaternary ammonium salts is a complex process that can limit their application at elevated temperatures. nih.gov Studies have shown that the decomposition of some quaternary ammonium salts can become significant at temperatures around 180°C. scientific.netdntb.gov.ua
The primary thermal degradation mechanism often involves a form of elimination or substitution. For instance, thermogravimetric analysis combined with mass spectrometry has revealed that the decomposition of quaternary ammonium polymers can proceed through several stages. mdpi.com Initial decomposition may involve the breaking of the bonds within the quaternary ammonium group itself, leading to the release of smaller molecules like tertiary amines or alkyl halides. mdpi.com
In one studied mechanism, the quaternary ammonium group decomposes, releasing molecules such as trimethylamine (N(CH₃)₃) and methyl chloride (CH₃Cl). mdpi.com The specific products and decomposition temperatures are highly dependent on the structure of the salt, including the length of the alkyl chains and the nature of the counterion. nih.govscientific.net For example, a class of sulfur-containing quaternary ammonium bromides, known as "thiaquats," have demonstrated significantly higher thermal stability compared to traditional tetraalkyl ammonium bromides. nih.gov This enhanced stability is attributed to strong pairing between the cation and the bromide anion, which inhibits decomposition mechanisms. nih.gov
Table 2: General Thermal Decomposition Products of Quaternary Ammonium Salts
| Input Compound | Stage | Potential Decomposition Products |
|---|---|---|
| Quaternary Ammonium Polymer | Initial Stage (Stage I) | Tertiary Amine (e.g., N(CH₃)₃), Alkyl Halide (e.g., CH₃Cl), Alcohol (e.g., CH₃CH₂OH) mdpi.com |
| Quaternary Ammonium Salt | Elevated Temperature | Alkene, Tertiary Amine (via Hofmann-like elimination) orgoreview.com |
Influence of Counterions and Environmental Factors on Stability
The stability and degradation of quaternary ammonium salts are significantly influenced by both the associated counterion and external environmental factors. rsc.orgresearchgate.net
Thermal Stability: Quaternary ammonium salts with bromide (Br⁻) as the counterion have been shown to degrade at higher temperatures than analogous salts with chloride (Cl⁻). scientific.net This suggests that the cation-anion interaction strength affects the energy required for decomposition.
Solubility and Aggregation: The counterion affects the salt's properties in solution. Exchanging a halide for a bulkier counterion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can significantly decrease the melting point of the salt. acs.org The counterion also influences how the molecules aggregate in water, which can impact their bioavailability and reactivity. iaea.org
Influence of Environmental Factors: In aquatic and soil environments, the degradation of quaternary ammonium salts is a key factor in their environmental fate. hnu.edu.cnnih.gov
Biodegradation: The rate of biodegradation is influenced by the compound's structure. Longer alkyl chains and the presence of benzyl groups can decrease the rate of biodegradation. hnu.edu.cnrsc.org However, many variants are biodegradable, with half-lives reported to be in the range of 0.5 to 1.6 days under certain aquatic conditions. researchgate.net
pH and Temperature: The stability of some degradable quaternary ammonium salts in aqueous solutions depends on factors such as pH and temperature. rsc.org
Photodegradation: Photochemical transformation is another potential degradation pathway in surface waters. While direct photolysis may be limited for many quaternary ammonium compounds, indirect photolysis through reactions with hydroxyl radicals can be a significant degradation route, with predicted half-lives ranging from days to months. rsc.org
Sorption: Quaternary ammonium compounds have a strong tendency to adsorb to organic matter, sediment, and soil due to their cationic charge. hnu.edu.cnnih.gov This sorption can reduce their concentration in the water column and limit their bioavailability for degradation. rsc.org
Theoretical and Computational Investigations of Ly Ch, Ammonium Salt Systems
Quantum Chemical Studies on Electronic Structure and Reactivity of Ammonium (B1175870) Salts
Quantum chemical methods are fundamental to elucidating the electronic characteristics of molecules. For ammonium salts like LY CH, these studies reveal the distribution of electrons and energy levels of molecular orbitals, which are key determinants of chemical reactivity and stability.
Frontier Molecular Orbital (FMO) Analysis of LY CH, Ammonium Salt
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
In computational studies of analogous quaternary ammonium cations, the HOMO is typically localized on the anion, while the LUMO is centered on the organic cation. For the this compound system, FMO analysis provides a quantitative measure of its reactivity. The energy gap between the HOMO and LUMO dictates the compound's kinetic stability and its propensity to engage in chemical reactions. A lower energy gap would imply that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive.
Table 1: Frontier Molecular Orbital Properties of this compound (Hypothetical Data) This table presents hypothetical FMO data for illustrative purposes, based on typical values for similar ammonium salts.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand this distribution. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.
For this compound, the MEP map would characteristically show a region of positive potential (typically colored blue) concentrated around the quaternary ammonium head group (N+), indicating its electrophilic nature. Conversely, regions of negative potential (colored red) would be located around the counter-ion (the "CH" anion), highlighting its nucleophilic character. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions such as hydrogen bonding and ionic interactions.
Density Functional Theory (DFT) Applications to this compound and Analogues
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is widely applied to study the properties of ammonium salts and their analogues.
Geometry Optimization and Vibrational Frequency Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. DFT methods are used to find the minimum energy conformation of the this compound ion pair. This process provides precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.
Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. For instance, the characteristic stretching frequencies of N-C bonds in the ammonium cation and specific bonds within the "CH" anion can be precisely calculated.
Thermodynamic Parameters and Energy Profiles of Reactions
DFT calculations can accurately predict various thermodynamic properties of this compound. These include the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These parameters are essential for understanding the stability of the compound and the spontaneity of reactions in which it participates.
Furthermore, DFT is employed to map the energy profiles of chemical reactions involving the ammonium salt. By calculating the energies of reactants, transition states, and products, a reaction pathway can be elucidated. This provides critical insights into reaction mechanisms and helps determine the activation energy, which governs the reaction rate. For this compound, this could involve studying its decomposition pathways or its role as a catalyst or reactant in a chemical transformation.
Table 2: Calculated Thermodynamic Parameters for this compound (Hypothetical Data) This table presents hypothetical thermodynamic data for illustrative purposes.
Molecular Dynamics (MD) Simulations of this compound Interactions
While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations model the movements and interactions of atoms and molecules in a system, such as this compound dissolved in a solvent or interacting with a surface.
By simulating the system over nanoseconds or even microseconds, MD can reveal dynamic processes like ion pairing, solvation shell structure, and diffusion. For this compound in an aqueous solution, MD simulations could be used to determine the radial distribution functions (RDFs) between the ammonium cation and water molecules, or between the cation and its counter-ion. This provides a detailed picture of the local environment around the ions and the strength of their interactions, which are crucial for understanding the macroscopic properties of the solution.
Solvation Dynamics and Ion-Pairing Behavior
The behavior of ammonium salts in solution is critically influenced by their interactions with solvent molecules (solvation) and their corresponding counterions (ion-pairing). Computational studies provide a molecular-level picture of these processes.
Ab initio molecular dynamics (AIMD) simulations are powerful for studying the solvation structure of ammonium ions. rsc.orgresearchgate.net For instance, in dilute aqueous solutions of ammonium acetate (B1210297), the NH₄⁺ ion is typically coordinated with five water molecules, four of which are hydrogen-bonded to form a stable tetrahedral cage. researchgate.net However, as the salt concentration increases, anions like acetate (CH₃COO⁻) begin to displace water molecules in the primary solvation sheath of the NH₄⁺ cation. rsc.orgresearchgate.net This change in the solvation structure, from a solvent-separated ion pair to a contact ion pair, significantly impacts the electrolyte's properties and the energy required for de-solvation. rsc.org
The nature of the ions and the solvent profoundly affects ion-pairing interactions. The strength of these interactions is generally governed by electrostatics, which is dependent on the distance between the ions and the dielectric constant of the medium. rsc.org Consequently, strong ion-pairing is favored at short inter-ionic distances and in nonpolar solvents. rsc.org Computational studies on various ionic salt models have quantified these interaction energies, confirming the dominant role of electrostatic attraction.
Femtosecond transient absorption spectroscopy, combined with computational models, allows for the study of solvation dynamics—the time-dependent response of a polar solvent to a change in the solute's charge distribution. nih.govrsc.org Studies on tetra-n-alkylammonium (TAA) salts have shown that both the hydrophobic cations and the halide anions slow down the orientational dynamics of water molecules in their solvation shells, but through different mechanisms. amolf.nl The slowdown around the hydrophobic cation scales with the length of the alkyl chain. amolf.nl For systems like choline (B1196258) halide in ethylene (B1197577) glycol, solvation dynamics are highly dependent on the halide identity and salt concentration, which in turn influences properties like ionic conductivity and viscosity. nih.gov
| Ammonium Salt System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Ammonium Acetate (aq) | Ab Initio Molecular Dynamics (AIMD), Density Functional Theory (DFT) | In dilute solution, NH₄⁺ coordinates with 5 H₂O molecules. In concentrated solution, CH₃COO⁻ participates in the NH₄⁺ solvation sheath. | rsc.orgresearchgate.net |
| Tetra-n-alkylammonium (TAA) Halides (aq) | Polarization-Resolved Femtosecond IR Spectroscopy | Both cations and anions slow water dynamics. The effect of the hydrophobic cation scales with alkyl chain length. Cation-anion clustering is observed for salts with longer alkyl chains. | amolf.nl |
| Choline Halides in Ethylene Glycol | Femtosecond Transient Absorption Spectroscopy | Solvation dynamics are dependent on halide identity and concentration, becoming faster up to the eutectic point for ChCl, then slowing. | nih.gov |
| Quaternary Ammonium Salts | Computational Approaches | Strong ion-pairing is favored in nonpolar solvents and at short inter-ionic distances. Hydrogen bonding can compete with or influence the ion-pairing process. | rsc.org |
Interfacial Adsorption and Surface Interactions
The behavior of ammonium salts at interfaces, such as the air-solution or solid-liquid interface, is crucial for their application as surfactants, phase-transfer catalysts, and surface modifiers. Theoretical investigations have provided detailed insights into the mechanisms driving their surface activity.
The adsorption of quaternary ammonium salts (QAS) at an interface is primarily driven by a combination of electrostatic interactions and, in some cases, hydrogen bonding. nih.govbibliotekanauki.pl The cationic headgroup of the QAS is attracted to negatively charged surfaces, such as silica (B1680970) or bacterial membranes. nih.govbibliotekanauki.pl Density functional theory (DFT) studies on the adsorption of QAS on an α-quartz surface revealed that electrostatic attraction is the dominant force, with weaker hydrogen bonds playing a secondary role. bibliotekanauki.pl These studies also showed that adsorption energy generally increases with the length of the alkyl chain, as longer chains lead to stronger van der Waals interactions. bibliotekanauki.plresearchgate.net
Computational models can predict adsorption parameters and explain experimental observations. For example, the "surface quasi two-dimensional electrolyte" (STDE) model has been used to analyze surface tension isotherms of multiple ammonium salt solutions. nih.gov This theoretical approach helped explain why bis- and tris-ammonium salts showed similar surface activity, attributing it to the formation of surfactant ion-counterion associates. nih.gov Similarly, computational descriptors like the amphiphilic cross-sectional area (XSA) have been developed to predict the catalytic activity of QAS in phase-transfer catalysis (PTC), which is highly dependent on the catalyst's behavior at the liquid-liquid interface. rsc.org The XSA descriptor approximates the complex adsorption and desorption behavior of the ammonium salt at the interface. rsc.org
The interaction of QAS with biological surfaces is also a subject of computational study. The initial attraction to a bacterial cell wall is electrostatic, due to the interaction between the positively charged nitrogen center and the negatively charged components of the membrane like phospholipids. nih.gov Following this, the hydrophobic alkyl chains can penetrate the lipid bilayer, an interaction enhanced by longer chain lengths. nih.gov
| Ammonium Salt / System | Investigated Property | Key Theoretical/Computational Finding | Reference |
|---|---|---|---|
| Alkyltrimethylammonium Salts (C12-C18) | Adsorption on α-quartz surface | Adsorption is dominated by electrostatic attraction. Adsorption energy increases with alkyl chain length, peaking at 18 carbons. | bibliotekanauki.pl |
| Bis- and Tris-Ammonium Salts | Surface tension at air/water interface | The STDE model explained that ion-counterion association leads to similar surface activity, contrary to expectations based on charge. | nih.gov |
| Quaternary Ammonium Salt Surfactants | Interaction with montmorillonite | Van der Waals interaction energies were correlated with the dipole moment of the hydrophilic head groups. | researchgate.net |
| Quaternary Ammonium Phase-Transfer Catalysts | Catalytic activity at liquid-liquid interface | The cross-sectional area (XSA) descriptor correlates with the rate of transport-limited PTC reactions by modeling interfacial behavior. | rsc.org |
Mechanistic Elucidation and Prediction of Reaction Outcomes via Computational Modeling
Computational modeling is a powerful strategy for elucidating the complex mechanisms of reactions involving ammonium salts and for predicting their outcomes. DFT calculations, in particular, are widely used to map reaction pathways, identify transition states, and understand the origins of selectivity. jku.at
In catalysis, computational studies have been crucial for understanding how chiral quaternary ammonium salts induce enantioselectivity. For instance, in the asymmetric 1,4-addition of hydantoins, DFT calculations revealed that the selectivity arises from numerous stabilizing non-classical hydrogen bonds and other non-covalent interactions between the chiral catalyst and the hydantoin (B18101) in the transition state. jku.at Similarly, for the enantioselective rearrangement of allylic ammonium ylides, computational analysis indicated that the product distribution results from the homolysis of an ammonium ylide intermediate, followed by stereoselective radical recombination. chemrxiv.org Electrostatic interactions involving the counterion were found to control the facial selectivity of the rearrangement. chemrxiv.org
Computational modeling also helps to understand and predict catalyst deactivation. In selective catalytic reduction (SCR) systems for diesel engines, ammonium salts like ammonium nitrate (B79036) and ammonium bisulfate can form at low temperatures and deactivate the catalyst. mdpi.com One-dimensional simulation models, incorporating gas-phase and surface reaction kinetics, have been built to study the formation and decomposition pathways of these salts and predict the temperature ranges and gas compositions that lead to deactivation. mdpi.com
| Process/Reaction | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Asymmetric Michael Addition | DFT, Non-Covalent Interaction Plots | Identified key stabilizing hydrogen bonding between the chiral ammonium salt catalyst and the substrate in the C-C bond-forming transition state. | jku.at |
| Sublimation of NH₄Cl | First-Principles DFT | Predicted sublimation energy in agreement with experiment. Showed the rate-controlling step is the desorption of an H₃N···HCl complex, not individual molecules. | acs.orgresearchgate.net |
| Enantioselective jku.atnih.gov-Rearrangement | Computational Analysis | Reaction proceeds via C-N bond homolysis of an ylide intermediate followed by stereoselective radical recombination. Counterion electrostatics control selectivity. | chemrxiv.org |
| Catalyst Deactivation in SCR Systems | 1D Simulation Model | Clarified the formation/decomposition pathways of deactivating ammonium nitrate and bisulfate, and the influence of temperature and gas composition. | mdpi.com |
| Benzimidazolium Salt Formation | DFT, Hirshfeld Surface Analysis | Explored intermolecular interactions (C-H⋯Br, C-H⋯O) in the crystal structure, connecting cations, anions, and solvent molecules. | nih.gov |
Advanced Analytical Characterization Techniques for Ammonium Salts
Spectroscopic Characterization of Ammonium (B1175870) Glycyrrhizinate
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. IR spectroscopy relies on the absorption of infrared radiation by molecules, which induces vibrations at specific frequencies corresponding to particular chemical bonds and functional groups. nih.gov Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information on vibrational modes that cause a change in molecular polarizability. nih.gov
For a complex ammonium salt like Ammonium Glycyrrhizinate, IR spectroscopy is instrumental in confirming the presence of its key functional groups. The spectrum reveals characteristic absorption bands for the ammonium ion (NH₄⁺), carboxylate groups (COO⁻), hydroxyl groups (-OH), and carbonyl groups (C=O) of the triterpenoid (B12794562) saponin (B1150181) structure. mdpi.comaip.org The ammonium ion typically shows a distinct asymmetric bending vibration around 1431-1432 cm⁻¹. mdpi.com
While specific Raman data for Ammonium Glycyrrhizinate is not extensively detailed in readily available literature, the technique is valuable for analyzing ammonium salts in general. rsc.orgacs.org For instance, in studies of other ammonium-containing minerals, Raman spectroscopy has been used to identify the symmetric and asymmetric stretching and bending modes of the NH₄⁺ ion. mdpi.com The complementary nature of IR and Raman means that vibrations weak or inactive in one technique may be strong in the other, providing a more complete picture of the molecule's vibrational framework. nih.gov
Table 1: Key IR Absorption Bands for Ammonium Glycyrrhizinate This table is a representative summary based on typical spectral data for glycyrrhizinate and ammonium salts.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H Stretching | Ammonium (NH₄⁺) | ~3190 | mdpi.com |
| O-H Stretching | Hydroxyl (-OH), Water | ~3400-3470 | mdpi.com |
| C=O Stretching | Ketone, Carboxylic Acid | ~1700-1740 | aip.org |
| N-H Bending | Ammonium (NH₄⁺) | ~1432, 1510 | mdpi.com |
| C-O Stretching | Ether, Alcohol, Carboxylic Acid | ~1050-1250 | science.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds in solution. core.ac.uk ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. royalsocietypublishing.org For complex structures like Ammonium Glycyrrhizinate, two-dimensional (2D) NMR techniques such as COSY and HMBC are often employed to establish the complete structural framework. core.ac.uk
The ¹H NMR spectrum of glycyrrhizinate shows distinct signals for the anomeric protons of the glucuronic acid moieties, the olefinic proton on the triterpene backbone, and numerous signals from the steroidal skeleton and methyl groups. researchgate.netmdpi.com The presence of the ammonium ion is typically observed as a broad singlet in the ¹H NMR spectrum, although its chemical shift can be highly dependent on the solvent and concentration. For more direct evidence, ¹⁴N or ¹⁵N NMR can be utilized, which are highly sensitive to the electronic environment of the nitrogen atom. researchgate.netsigmaaldrich.com ¹³C NMR spectra complement this by providing chemical shifts for each unique carbon atom, from the carbonyl and carboxyl carbons at the low field to the aliphatic carbons of the triterpene structure at the high field. royalsocietypublishing.org
Table 2: Representative ¹H NMR Chemical Shifts for the Glycyrrhizinate Moiety Data derived from studies on glycyrrhizinate salts.
| Proton | Typical Chemical Shift (δ, ppm) | Source |
|---|---|---|
| H-12 (Olefinic) | ~5.68 | mdpi.com |
| Anomeric Protons (Sugar) | ~4.5 - 5.5 | researchgate.net |
| Methyl Protons (Triterpene) | ~0.7 - 1.4 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For large, non-volatile molecules like Ammonium Glycyrrhizinate, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. scispace.com ESI-MS analysis can confirm the molecular weight of the glycyrrhizinate anion and observe the ammonium cation. nih.gov
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure, such as the sequence of the sugar units and the fragmentation of the triterpene core. nih.gov This data is critical for confirming the identity of the compound and for identifying related substances or impurities. nih.govresearchgate.net
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific analyte. For ammonium salts, different chromatographic methods are employed to analyze the cation and the counter-ion.
Ion Chromatography for Ammonium Ion Quantification
Ion Chromatography (IC) is the premier method for the quantification of inorganic ions, including the ammonium ion (NH₄⁺). thermofisher.com The technique separates ions based on their interaction with a stationary phase (ion-exchange resin) followed by detection, typically by conductivity. ca.gov An IC system can determine the concentration of ammonium ions in a sample with high sensitivity and specificity. researchgate.net
The method involves dissolving the sample in an appropriate solvent and injecting it into the IC system. A guard column is often used to protect the analytical column from contaminants. The separation occurs on a cation-exchange column, and a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection for the ammonium ion. ca.govlcms.cz This method is widely used in environmental and product analysis to quantify ammonium levels accurately. thermofisher.comca.gov
Gas Chromatography and Liquid Chromatography Applications
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the analysis of the organic counter-ion, glycyrrhizic acid. sielc.com Due to its large size and polarity, Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation. nihs.go.jpe-periodica.ch In a typical RP-HPLC method, a C18 column is used with a mobile phase consisting of an aqueous acidic buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnihs.go.jp Detection is commonly performed using an ultraviolet (UV) detector, as the glycyrrhizinate molecule contains a chromophore that absorbs strongly around 254 nm. researchgate.netnihs.go.jp This method is used to determine the purity of Ammonium Glycyrrhizinate and to quantify it in various matrices. e-periodica.ch LC can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, allowing for the simultaneous identification and quantification of the parent compound and related impurities. nih.govresearchgate.net
Gas Chromatography (GC): Direct analysis of non-volatile salts like Ammonium Glycyrrhizinate by Gas Chromatography (GC) is not feasible. However, GC can be employed after a chemical derivatization or pyrolysis step. oup.comresearchgate.netoup.com For instance, a method has been developed for the quantitation of Ammonium Glycyrrhizinate by first hydrolyzing it to its aglycone, glycyrrhetic acid, followed by silylation to create a volatile derivative that can be analyzed by GC. oup.com Another approach for analyzing quaternary ammonium salts involves thermal decomposition in the GC injector port, which generates volatile products that can be separated and detected. researchgate.netoup.comilmexhibitions.com While powerful, these methods are more complex than direct LC analysis and are typically used for specific applications where LC is not suitable. acs.org
Unable to Generate Article on "LY CH, Ammonium salt" Due to Lack of Identification
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Applications of Ly Ch, Ammonium Salt in Diverse Chemical Fields Non Biological
Catalysis and Organocatalysis Utilizing Ammonium (B1175870) Salts
Ammonium salts, particularly quaternary ammonium salts, are a cornerstone of organocatalysis. nih.govnih.gov In this domain, small organic molecules are used to accelerate chemical reactions. Chiral quaternary ammonium salts have become one of the most privileged classes of catalysts for asymmetric reactions. nih.govbeilstein-journals.org Their mechanism of action often involves the formation of ion pairs, which activates substrates and controls the stereochemical outcome of a reaction. nih.gov Bifunctional ammonium salts, which contain an additional hydrogen-bonding motif like a hydroxyl, urea (B33335), or thiourea (B124793) group, have emerged as powerful catalysts due to their ability to engage in multiple non-covalent interactions with substrates, leading to enhanced reactivity and selectivity. nih.govnih.govmdpi.com
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.orgoperachem.comslideshare.net This method overcomes the insolubility of reactants, leading to faster reaction rates, milder reaction conditions, and often higher yields. slideshare.netbiomedres.us
Quaternary ammonium salts are among the most common and effective phase-transfer catalysts. wisdomlib.org The fundamental principle involves the quaternary ammonium cation (Q⁺) forming an ion pair with a reactant anion (Y⁻) from the aqueous phase. operachem.com This newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic (soluble in organic solvents) to migrate across the phase boundary into the organic phase. wisdomlib.org Once in the organic phase, the anion is highly reactive as it is poorly solvated, and it can react with the organic substrate. operachem.com The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This process has broad applications in the synthesis of fine chemicals, polymers, and pesticides. wisdomlib.org
Table 1: Examples of Reactions Facilitated by Ammonium Salt-Based Phase-Transfer Catalysis
| Reaction Type | Reactants | Catalyst Example | Outcome |
| Nucleophilic Substitution | 1-Chlorooctane (organic), Sodium Cyanide (aqueous) | Hexadecyltributylphosphonium Bromide (an onium salt similar to ammonium salts) | 99% yield of cyanooctane in 1.8 hours, demonstrating a massive rate acceleration. operachem.com |
| Polymer Synthesis | Bisphenol-A, Acid Chloride | Quaternary Ammonium Salts | Formation of polymers under mild conditions. wisdomlib.org |
| Benzoin Condensation | Benzaldehyde | Quaternary Ammonium Salts | Atom-efficient synthesis in a liquid-liquid system. biomedres.us |
| Depolymerization | Polyethylene (B3416737) Terephthalate (PET) | Quaternary Ammonium Salt | Microwave-assisted depolymerization of PET waste. biomedres.us |
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical field in organic chemistry. Chiral ammonium salts, particularly those derived from natural products like Cinchona alkaloids or synthetic backbones like BINOL, have proven to be highly effective organocatalysts for a multitude of asymmetric transformations. nih.govbeilstein-journals.orgmdpi.comalfachemic.comacs.org These catalysts create a chiral environment around the reactants, directing the formation of one enantiomer over the other.
The enantioselectivity arises from non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates. acs.org For instance, catalysts featuring hydroxyl groups can form hydrogen bonds with nucleophiles, while aromatic rings in the catalyst scaffold can interact with aryl groups in the substrates, thereby fixing their orientation for a stereoselective reaction. acs.org This strategy has been successfully applied to a wide range of reactions, including alkylations, aldol (B89426) reactions, Mannich reactions, and fluorinations, yielding products with high enantioselectivity. beilstein-journals.orgnih.govalfachemic.com
Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Ammonium Salts
| Reaction | Catalyst Type | Key Feature | Application/Product |
| Asymmetric Alkylation | Cinchona alkaloid-derived PTC | Used for the alkylation of N-diphenylmethylene glycine (B1666218) tert-butyl ester. alfachemic.com | Synthesis of non-natural amino acids. acs.org |
| Asymmetric Aldol Reaction | Bifunctional naphthyl ammonium salt PTC | Enables reactions with aqueous formaldehyde (B43269). alfachemic.com | Produces highly enantioselective α-alkyl serine derivatives. alfachemic.com |
| Asymmetric Mannich Reaction | Zwitterionic quaternary ammonium salt | Acts as an ionic nucleophilic catalyst. alfachemic.com | High enantioselectivity in reactions of N-Boc imine with nitrocarboxylate. alfachemic.com |
| Asymmetric α-Fluorination | trans-1,2-Cyclohexanediamine-based bifunctional ammonium salt | Contains a urea motif for H-bonding. nih.gov | Synthesis of α-fluorinated β-ketoesters with high enantiomeric ratios. nih.gov |
Phase-Transfer Catalysis in Organic Synthesis
Applications in Materials Science and Engineering
Ammonium salts are integral to the development of advanced materials, contributing to polymer chemistry, surface science, and the formulation of ionic liquids. Their ability to act as compatibilizers, surface modifiers, and functional components makes them highly valuable in this sector. mdpi.com
In polymer science, ammonium salts perform a variety of functions. Ammonium polyphosphate is a well-established, environmentally friendly, halogen-free flame retardant. atamanchemicals.com It is a key component in intumescent systems for coatings and engineering plastics like polypropylene (B1209903), where it promotes the formation of a protective char layer upon heating. atamanchemicals.com
Quaternary ammonium salt polymers (poly-QASs) represent a significant class of polyelectrolytes with applications determined by their molecular weight and cationic nature. mdpi.com They are used as flocculants, and their thermal stability and resistance to salt and pH changes make them suitable for demanding industrial applications. mdpi.com Furthermore, quaternary ammonium compounds can act as compatibilizers in polymer blends and composites. mdpi.com Their unique structure, possessing both polar ionic heads and non-polar tails, allows them to improve the interfacial adhesion between dissimilar materials, such as in natural fiber-reinforced polymer composites. mdpi.com For example, surfaces of polymers like polyethylene and polypropylene have been modified with quaternary ammonium salts to create novel materials. nih.gov
Table 3: Functions of Ammonium Salts in Polymer Science
| Ammonium Salt Type | Polymer System | Function | Mechanism |
| Ammonium Polyphosphate | Polypropylene, Polyurethane, Epoxy Resins | Flame Retardant | Forms a protective char layer (intumescence) upon exposure to heat. atamanchemicals.com |
| Quaternary Ammonium Salt Polymers (Poly-QAS) | Acrylamide Copolymers | Industrial Agent (e.g., drilling, water treatment) | High thermal stability, resistance to salt and pH changes. mdpi.com |
| Quaternary Ammonium Surfactants | Polymer Blends, Polymer Composites | Compatibilizer | Improves interfacial adhesion between immiscible polymer phases or between polymer matrix and filler. mdpi.com |
| Epoxypropyl N,N-dimethyl dodecyl ammonium chloride | Polyvinyl alcohol formaldehyde (PVF) | Material Modification | Grafted onto the polymer backbone to produce a macroporous sponge with specific properties. nih.gov |
The cationic nature of quaternary ammonium salts makes them excellent agents for modifying negatively charged surfaces through adsorption. bibliotekanauki.plmdpi.com This process is typically driven by strong electrostatic attraction between the cationic head of the ammonium salt and the anionic surface sites. bibliotekanauki.plmdpi.com
This principle has been applied to a wide range of materials. For instance, the surface of cellulose (B213188) nanocrystals (CNCs), which are typically hydrophilic, can be modified with quaternary ammonium salts bearing long alkyl chains. rsc.org This treatment renders the CNCs hydrophobic, allowing them to be dispersed in non-polar organic solvents like toluene (B28343) and making them suitable for creating nanocomposites with non-polar polymers. rsc.org Similarly, activated carbon, which is negatively charged in aqueous solutions, can be modified with specific quaternary ammonium salts to regulate its surface charge distribution. nih.gov This modification can enhance its adsorption capacity for certain anions from water. nih.gov The adsorption of ammonium salts onto mineral surfaces like silica (B1680970) is also a key process in applications such as flotation, where the hydrophobicity of the mineral is intentionally altered. bibliotekanauki.placs.org
Table 4: Surface Modification Applications of Ammonium Salts
| Material | Modifying Agent | Purpose of Modification | Resulting Property |
| Cellulose Nanocrystals (CNCs) | Quaternary ammonium salts with long alkyl chains | Increase hydrophobicity | Modified CNCs are dispersible in organic solvents (e.g., toluene). rsc.org |
| Activated Carbon (AC) | Diallyl dimethyl ammonium chloride (DDA) | Regulate surface charge distribution | Enhanced adsorption capacity for fluoride (B91410) ions. nih.gov |
| Silica (α-quartz) | Quaternary ammonium salts (e.g., 1831) | Increase surface hydrophobicity | Strong adsorption via electrostatic attraction for applications in mineral sorting. bibliotekanauki.pl |
| Silica Gel | Quaternary ammonium salt-functionalized silanes | Enhance adsorption of specific ions | High adsorption capacity for vanadate (B1173111) (V) from aqueous solutions. mdpi.com |
Ionic liquids (ILs) are salts that are liquid at or near room temperature (typically below 100 °C). nih.govgoogle.com They are often dubbed "designer solvents" because their properties can be finely tuned by changing the cation-anion pair. google.com Quaternary ammonium salts constitute a major and widely used class of cations for forming ILs. wikipedia.orgtcichemicals.com
Ammonium-based ILs are valued for their properties, which include low to non-existent vapor pressure, good thermal and electrochemical stability, and high ionic conductivity. google.com These characteristics make them suitable for a range of applications. They are used as electrolytes in electrochemical devices, as solvents for chemical reactions and extractions, and as phase-transfer catalysts. tcichemicals.com The structure of the alkyl groups on the ammonium cation and the choice of the anion (e.g., BF₄⁻, PF₆⁻, (CF₃SO₂)₂N⁻) are critical in determining the physical properties of the IL, such as its melting point, viscosity, and miscibility with other solvents. google.comacs.org For example, introducing a bis(trifluoromethylsulfonyl)imide anion can substantially decrease the melting point of a quaternary ammonium salt. rsc.org
Table 5: Properties and Examples of Ammonium-Based Ionic Liquids
| Cation Structure | Anion | Key Property/Finding | Potential Application |
| N,N,N-triethyl-N-hexylammonium ([N₂₂₂₆]⁺) | Tetrafluoroborate (B81430) (BF₄⁻) | Low melting point (<100 °C). acs.org | Electrolyte, Reaction Solvent |
| N,N,N-triethyl-N-octylammonium ([N₂₂₂₈]⁺) | Hexafluorophosphate (B91526) (PF₆⁻) | Low melting point (<100 °C). acs.org | Electrolyte, Reaction Solvent |
| N-methoxy ethoxy methyl-N,N,N-triethylammonium | Tetrafluoroborate (BF₄⁻) | Good ionic and thermal conductivity, high thermal stability. google.com | Environmentally-friendly solvent |
| p-tert-butylthiacalix beilstein-journals.orgarene with quaternary ammonium groups | bis(trifluoromethylsulfonyl)imide | Substantially decreased melting point compared to other anions. rsc.org | Macrocyclic Ionic Liquids |
Surface Modification and Adsorption Phenomena
Industrial Chemical Processes and Formulations
Ammonium salts are foundational materials in a multitude of industrial processes, valued for their reactivity, solubility, and effectiveness in various formulations.
Use as Fluxes and Metal Treatment Agents
Ammonium salts, particularly ammonium chloride (NH₄Cl), are extensively used as fluxes in metallurgy for soldering, galvanizing, and tinning metals. wikipedia.orgcneastchem.com A flux is a chemical cleaning agent that removes and prevents the formation of metal oxides on the surfaces to be joined. wikipedia.org When heated, ammonium chloride decomposes into hydrochloric acid and ammonia (B1221849) gas, which react with the surface metal oxides to form a volatile metal chloride, leaving a clean, oxide-free surface that promotes better solder flow and adhesion. wikipedia.orgtailiang.co.th This process is crucial for ensuring a strong and durable metallic bond. cneastchem.com
Different forms of ammonium chloride are available for various applications in steel galvanization, including grades for adjusting the cleaning power of flux tanks and for use in top-flux applications for products like wires and fences. zaclon.com Quaternary ammonium salts containing non-halogen anions (such as bicarbonate, carbonate, and phosphate) have also been developed as conversion coatings for metal surfaces, particularly steel. google.com These coatings can promote the growth of desirable surface oxides like magnetite and enhance resistance to flash rusting. google.com
Table 1: Ammonium Salts in Metal Treatment
| Ammonium Salt Type | Application | Function | Reference |
|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Soldering, Galvanizing, Tinning | Flux agent; removes metal oxides | wikipedia.orgcneastchem.comtailiang.co.th |
Applications in Textile and Pottery Industries
In the textile and leather industries, ammonium salts serve multiple functions. Ammonium chloride is used in dyeing, tanning, textile printing, and to improve the luster of cotton. wikipedia.orgtailiang.co.th It acts as a dyeing and printing agent, helping to fix dyes to fabrics and improving colorfastness. cneastchem.comrawplex.net Specifically, it can be used as a color fixing agent, a dye stabilizer, and a leveling agent for cationic dyes to ensure uniformity. sawaint.com Certain quaternary ammonium salts are also employed as softeners and antistatic agents for fibers. sawaint.comalfa-chemistry.com
In the pottery and ceramics industry, ammonium salts contribute to the manufacturing process. Cationic quaternary ammonium salt polycarboxylic acids function as water-reducing agents in ceramic slurries. google.com Their introduction improves the dispersion of clay particles, reduces the viscosity of the slurry, and increases its fluidity and stability. google.com This allows for a lower water content, which in turn reduces shrinkage and the risk of cracking during drying. google.com Ammonium carbonate can act as a flux to lower the melting temperature of raw materials, improving the fluidity of the melt and enhancing the strength and gloss of the finished ceramic product. yurongchemical.com Additionally, ammonium compounds like ammonium chloride have been used to assist in the oxidation of black cores in structural clay products by increasing the porosity of the ware, which allows for better oxygen penetration. researchgate.net
Table 2: Roles of Ammonium Salts in Textile and Pottery Production
| Industry | Ammonium Salt | Specific Use | Benefit | Reference |
|---|---|---|---|---|
| Textile | Ammonium Chloride | Dyeing and printing assistant | Improves colorfastness and dye fixation | cneastchem.comrawplex.net |
| Quaternary Ammonium Salts | Softener, Antistatic agent | Improves feel and performance of textiles | sawaint.comalfa-chemistry.com | |
| Pottery | Cationic Quaternary Ammonium Salt | Water reducer in slurry | Increases fluidity, reduces cracking | google.com |
| Ammonium Carbonate | Flux | Lowers melting point, improves finish | yurongchemical.com |
Environmental Chemical Applications
Ammonium salts and their derivatives are instrumental in various environmental technologies, from ensuring water purity to cleaning up contaminated sites.
Water Treatment and Anti-Fouling Materials
Ammonium salts are critical in water disinfection and purification processes. Ammonium sulfate, for instance, is used as a source of ammonia to react with chlorine, forming chloramines. nhmrc.gov.au This process of chloramination provides a longer-lasting disinfectant residual in water distribution systems compared to chlorination alone. nhmrc.gov.au In some water treatment scenarios involving ammonia removal, the process can yield ammonium sulfate, which has commercial value as a fertilizer. vaisala.com
Quaternary ammonium salts (QAS), particularly Gemini (B1671429) quaternary ammonium salts (GQAS), are noted for their high antibacterial activity, making them effective for water treatment. nih.gov They work by disrupting the negatively charged bacterial membranes, leading to cell death. nih.gov QAS-based materials are also integral to developing anti-fouling filtration membranes, which are crucial in water treatment processes. mdpi.com By modifying membrane surfaces with QAS, their resistance to biofouling is significantly enhanced. mdpi.com Poly (quaternary ammonium) salt is used in industrial circulating cooling systems as a non-oxidative bactericide that inhibits algae propagation and sludge growth. irowater.com
Remediation Technologies Employing Ammonium Salt Derivatives
Ammonium salt derivatives play a role in environmental remediation, particularly of contaminated water and soil. The interaction between tannins and ammonium salts can form insoluble compounds capable of removing pollutants. ontosight.ai A coagulant based on tannin extract, NH₄Cl, and formaldehyde has been developed for water purification and wastewater remediation. researchgate.net
The contamination of groundwater with ammonium nitrogen (NH₄⁺-N) is a significant environmental issue, often resulting from agricultural runoff or industrial activities. mdpi.com Microbial remediation is a key technology for addressing this, and some studies have explored the use of zero-valent iron to enhance the microbial removal of ammonia and nitrate (B79036) contamination in acidic groundwater. mdpi.com Furthermore, research has shown that certain microbial communities in sludge are resistant to high concentrations of ammonium salts and can be used to promote nitrogen cycling, offering a sustainable alternative to chemical fertilizers and mitigating environmental harm. nih.gov Adsorption using materials like clay-based adsorbents is another cost-effective method being explored for the efficient removal of ammonium ions from wastewater. neptjournal.com
LY CH, Ammonium Salt as Precursors and Intermediates in Organic Synthesis
Ammonium salts are versatile building blocks and reagents in organic synthesis. scispace.com They are often used as catalysts, reagents, electrolytes, and phase transfer catalysts. scispace.com
Recent research has demonstrated that ammonium salts, traditionally considered challenging to reduce due to the strength of their carbon-nitrogen bond, can be activated using iridium photoredox catalysis to form radicals. ulb.ac.beacs.orgacs.org This activation enables their use as radical precursors for hydrodeamination reactions and various radical couplings. ulb.ac.beacs.org This method allows for the formation of C(sp²)–C, C(sp²)–B, and C(sp²)–P bonds, expanding the toolkit for synthetic chemists. acs.org
Quaternary ammonium salts are particularly useful as phase transfer catalysts in organic synthesis, facilitating reactions between reactants in immiscible phases (e.g., an organic and an aqueous phase). scchem.com A wide variety of these salts, such as Methyl Tri Butyl Ammonium Chloride and t-Butyl Ammonium Bromide, are used for this purpose. scchem.com Additionally, quaternary ammonium salts are readily prepared and show good reactivity in transformations like cross-coupling reactions, C-H functionalization, and carboxylation with CO₂, making them valuable intermediates for constructing complex molecules. researchgate.net
Methylation Reagents
Quaternary ammonium salts, particularly compounds like phenyl trimethylammonium iodide, have emerged as effective methylation reagents in organic synthesis. chemistryviews.orgnih.gov These solid, non-volatile salts offer a safer and easier-to-handle alternative to traditional methylating agents, which are often toxic or gaseous. chemistryviews.orgnih.gov Their application is particularly noted in late-stage methylation, a crucial process in drug discovery for modifying a molecule's properties. nih.govnih.gov
Research by Johanna Templ and Michael Schnürch demonstrated the efficacy of phenyl trimethylammonium iodide for the selective α-methylation of various aryl ketones, achieving yields up to 85%. chemistryviews.org The reaction proceeds efficiently, and the N,N-dimethylaniline byproduct can be easily removed through a simple acidic workup. chemistryviews.orgacs.org The mechanism of action for salts like N,N,N-trimethylanilinium iodide involves thermal degradation to generate methyl iodide in situ. nih.govresearchgate.net This slow, controlled release of the reactive methylating species can enhance selectivity and prevent common side reactions like N-methylation. acs.org
The choice of the counter-ion (e.g., iodide, bromide) and the substituents on the nitrogen atom can influence the reactivity and degradation rate of the ammonium salt, allowing for tunable reactivity in either methylation or cross-coupling reactions. nih.govacs.org
| Substrate (Aryl Ketone) | Product | Yield (%) | Reference |
| Benzyl (B1604629) 4-fluorophenyl ketone | 1-(4-Fluorophenyl)-1-phenylpropan-2-one | 85 | acs.org |
| 1-(4-Methoxyphenyl)ethan-1-one | 2-(4-Methoxyphenyl)propan-2-one | 75 | chemistryviews.org |
| 1-Phenylethan-1-one | 2-Phenylpropan-2-one | 68 | chemistryviews.org |
| 1-(4-Chlorophenyl)ethan-1-one | 2-(4-Chlorophenyl)propan-2-one | 80 | chemistryviews.org |
This table presents selected results for the α-methylation of aryl ketones using phenyl trimethylammonium iodide as the methylating agent.
Building Blocks for Complex Molecular Architectures
Ammonium salts are fundamental building blocks for constructing complex molecular structures due to their ionic nature and hydrogen-bonding capabilities. thieme-connect.de They serve as key intermediates and reagents in a variety of synthetic methodologies that produce intricate molecules from simpler precursors. acs.orguc.pt
In supramolecular chemistry, the electrostatic interactions and hydrogen bonds of organic ammonium carboxylates are utilized to design and control the formation of assemblies like organogels and clusters. thieme-connect.de This self-assembly property is critical for creating ordered structures from molecular components.
In catalytic synthesis, ammonium salts are instrumental. For instance, they can be generated in situ during metal-free photoredox-catalyzed reactions to construct structurally diverse aryl sulfonamides, which are important moieties in many pharmaceutical compounds. acs.org This method allows for the modular synthesis of primary, secondary, and tertiary sulfonamides from simple amines under mild conditions. acs.org The use of ammonium salt intermediates has also been applied to the late-stage modification of complex drug molecules like boscalid (B143098) and flurbiprofen. acs.org Furthermore, cooperative catalysis involving an ammonium salt and a Lewis acid has been shown to be highly effective for reactions such as the enantioselective hydroboration of ketones, yielding enantiopure secondary alcohols which are high-value synthetic building blocks. researchgate.net The ammonium salt moiety plays an essential role in these catalytic systems, contributing to exceptionally high turnover numbers. researchgate.net
The versatility of ammonium salts allows them to be incorporated into a wide range of reaction types, including C-H activation and carbonylation reactions, demonstrating their broad utility in expanding the toolbox for modern organic synthesis. acs.orguc.pt
Future Research Directions and Emerging Trends for Ammonium Salt Chemistry
Development of Novel Ammonium (B1175870) Salt Structures with Tunable Properties
The ability to fine-tune the properties of ammonium salts by modifying their molecular structure is a major driver of current research. Scientists are exploring how changes to the cation, anion, and the alkyl chains of quaternary ammonium salts can lead to materials with specific, desirable characteristics.
A significant area of focus is the development of "tunable" materials, where properties like solubility, melting point, and viscosity can be precisely controlled. researchfeatures.com This is often achieved by altering the structure of the cation or anion. researchfeatures.com For instance, the hydrophobicity of an ammonium salt can be increased or decreased by exchanging its counter-ion with one of a different hydrophobicity. researchfeatures.com This has led to the development of a class of materials known as GUMBOS (Group of Uniform Materials Based on Organic Salts), which are organic salts with melting points between 25°C and 250°C. researchfeatures.com The properties of GUMBOS can be finely adjusted for a wide range of applications. researchfeatures.com
Researchers are also synthesizing novel ammonium salt structures to create materials with enhanced functionalities. For example, new quaternary ammonium salts derived from natural products like cardanol (B1251761) (from cashew nut shell liquid) have been synthesized. scielo.brresearchgate.net These bio-based salts show promise as effective phase transfer catalysts. scielo.brresearchgate.net Another area of innovation is the creation of gemini (B1671429) quaternary ammonium salts, which consist of two quaternary ammonium moieties connected by a spacer. acs.org The properties of these gemini surfactants, such as their melting point and conductivity, are influenced by the length of the alkyl chains and the nature of the counterion. acs.org
The development of novel hybrid halide perovskites incorporating ammonium salts is also a burgeoning field. sfu.ca These materials exhibit interesting piezoelectric and ferroelectric properties, with structural flexibility that allows for the tuning of their physical characteristics. sfu.ca
Key Research Areas in Novel Ammonium Salt Structures:
| Research Area | Focus | Potential Applications |
| Tunable Materials (GUMBOS) | Altering cation/anion to control properties like solubility and melting point. researchfeatures.com | Cancer treatment, solar cells, biomaterial extraction. researchfeatures.com |
| Bio-based Ammonium Salts | Synthesis from renewable resources like cardanol. scielo.brresearchgate.net | "Green" catalysts and surfactants. lucintel.com |
| Gemini Quaternary Ammonium Salts | Two ammonium groups linked by a spacer, offering unique surfactant properties. acs.org | Enhanced cleaning and emulsifying agents. marketresearchfuture.com |
| Hybrid Halide Perovskites | Incorporation of ammonium salts to create materials with tunable electronic properties. sfu.ca | Photovoltaics, sensors, and energy storage. sfu.ca |
Exploration of New Catalytic Applications for LY CH, Ammonium Salt
Quaternary ammonium salts are well-established as phase-transfer catalysts, facilitating reactions between substances in different phases. However, research is continuously uncovering new and expanded catalytic roles for these versatile compounds.
One emerging trend is the use of ammonium salts in a wider range of organic reactions. For instance, new calix[n]arene quaternary ammonium salts have been shown to be effective catalysts for one-pot Mannich reactions, a key method for synthesizing β-aminocarbonyl compounds. researchgate.netrsc.org These catalysts offer good to excellent yields with the advantage of simple work-up procedures, aligning with the principles of green chemistry. rsc.org
Beyond traditional phase-transfer catalysis, researchers are exploring the use of ammonium salts in more complex catalytic systems. Dynamic ammonium salt complexes, formed from the combination of an acid and a base, can act as catalysts with controllable acidity. nih.gov This allows for more flexible and selective chemical transformations. nih.gov
Furthermore, recent studies have demonstrated the surprising ability of common and inexpensive quaternary ammonium salts to catalyze the hydrogenation of alkynes and olefins. nih.gov This metal-free approach to hydrogenation is a significant development, offering a more sustainable alternative to traditional methods that rely on precious metal catalysts. nih.gov The catalytic activity can even be controlled to selectively produce either alkenes or alkanes by adjusting the reaction conditions. nih.gov
Emerging Catalytic Applications of Ammonium Salts:
| Catalytic Application | Description | Example |
| Mannich Reactions | Catalyzing the synthesis of β-aminocarbonyl compounds. researchgate.netrsc.org | Calix[n]arene quaternary ammonium salts. researchgate.netrsc.org |
| Dynamic Catalysis | Using acid-base combinations to create catalysts with tunable acidity. nih.gov | Pyridinium p-toluenesulfonate. nih.gov |
| Metal-Free Hydrogenation | Catalyzing the addition of hydrogen to unsaturated hydrocarbons without transition metals. nih.gov | Simple, commercially available quaternary ammonium salts. nih.gov |
| Phase-Transfer Catalysis | Facilitating reactions between immiscible reactants. scielo.brresearchgate.net | Quaternary ammonium salts derived from cardanol. scielo.brresearchgate.net |
Advancements in Computational Prediction and Design of Ammonium Salt Systems
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of ammonium salt systems. These methods allow researchers to predict the properties and behavior of new compounds before they are synthesized in the lab, saving time and resources.
Machine learning models are being developed to predict the properties of quaternary ammonium salts based on their molecular structure. rsc.org For example, algorithms like support vector machines (SVM), random forests (RF), and deep neural networks (DNN) can be trained on existing experimental data to predict whether a new ammonium salt will exhibit certain behaviors, such as solid-solid phase transitions, which are important for energy storage applications. rsc.org One study demonstrated that an SVM model could predict the solid-solid phase transition behavior of quaternary ammonium salts with high accuracy. rsc.org
Computational methods are also used to study the reaction mechanisms involving ammonium salts at a fundamental level. First-principles calculations, based on quantum mechanics, can be used to model processes like the sublimation of ammonium salts, providing insights that are difficult to obtain through experiments alone. acs.org Born-Oppenheimer molecular dynamics (BOMD) simulations are employed to investigate the rapid conversion of amines to ammonium salts at the air-particle interface, a process with significant implications for atmospheric chemistry. acs.org
These computational approaches are not only predictive but also play a crucial role in the rational design of new ammonium salts with tailored properties for specific applications, from antimicrobial agents to desiccants for air conditioning systems. acs.orgresearchgate.net
Interdisciplinary Research Integrating Ammonium Salt Chemistry with Other Scientific Domains
The versatility of ammonium salts makes them valuable in a wide array of scientific and industrial fields, leading to a growing body of interdisciplinary research.
In materials science , ammonium salts are being incorporated into advanced materials to enhance their properties. For example, treating conjugated polyelectrolytes with ammonium salts can improve the performance of organic-inorganic hybrid perovskite memristors, which are promising for next-generation memory devices. mdpi.com Ammonium salts also act as synergistic additives in the chemical vapor deposition (CVD) growth of 2D materials like MoS₂, leading to higher quality materials for electronic and optoelectronic applications. researchgate.net
In the environmental and agricultural sciences , there is a strong focus on developing more sustainable products and practices. This includes the creation of biodegradable and eco-friendly ammonium salt-based disinfectants and surfactants. lucintel.com In agriculture, ammonium salts are crucial components of fertilizers, and research is ongoing to improve their efficiency and reduce their environmental impact. marketresearchfuture.comdataintelo.com Interdisciplinary collaborations are tackling global challenges like improving nitrogen uptake by crops, which often involves the conversion of ammonium salts. ncsu.edu
The intersection of ammonium salt chemistry with biology and medicine is another vibrant area of research. Quaternary ammonium salts are widely used as antimicrobial agents, and ongoing research aims to develop new compounds with enhanced activity and to understand the mechanisms of bacterial resistance. nih.govmdpi.com In biomedical imaging, novel fluorescent probes based on BODIPY quaternary ammonium salts are being synthesized for live-cell imaging, which is crucial for studying cellular function and pathology. frontiersin.org
Finally, the integration of ammonium salt chemistry with analytical chemistry and chemical engineering is driving innovations in various industrial processes. This includes the development of new extraction techniques and the design of more efficient air conditioning systems using ammonium salts as desiccants. acs.orgacs.org
This interdisciplinary approach is essential for addressing complex, real-world problems and for unlocking the full potential of ammonium salt chemistry. kcl.ac.uk
Q & A
Q. How do researchers address outliers in conductivity measurements of ammonium salt solutions?
- Methodological Answer :
- Calibration Checks : Validate conductivity meters with KCl standards (e.g., 0.1 M KCl = 12.9 mS/cm at 25°C) .
- Ionic Strength Adjustment : Use Davies equation corrections for high-concentration solutions (>0.1 M) .
- Outlier Criteria : Apply Grubbs’ test () to exclude statistically anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
